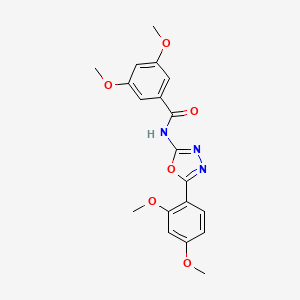

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds called vascular disrupting agents (VDAs), which work by targeting and destroying the blood vessels that supply tumors with nutrients and oxygen.

Scientific Research Applications

- Researchers have synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. These compounds inhibit bacterial RNA polymerase (RNAP) and exhibit potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

- While not directly related to the compound you mentioned, similar indole derivatives have been explored for their anti-HIV potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against HIV-1 and HIV-2 strains .

- Compound 7b, mentioned earlier, also exhibited cytotoxicity against LO2 cells. Understanding its impact on healthy cells is crucial for drug development .

- Unlike traditional bacterial RNAP inhibitors, which target the β-subunits, recent studies have focused on the “switch region” of bacterial RNAP. Compound 7b interacts with this region, providing a new avenue for drug development .

- Computational analyses, such as molecular docking, have revealed the binding interactions between compound 7b and bacterial RNAP. These insights guide further optimization and drug design .

- Researchers continue to explore the SAR of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide derivatives. By modifying specific functional groups, they aim to enhance potency and selectivity .

Antibacterial Activity

Anti-HIV Activity

Cytotoxicity Studies

Drug Targeting Bacterial RNAP Switch Region

Molecular Docking Studies

Structure-Activity Relationship (SAR)

properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6/c1-24-12-5-6-15(16(10-12)27-4)18-21-22-19(28-18)20-17(23)11-7-13(25-2)9-14(8-11)26-3/h5-10H,1-4H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBJTNHTRPRCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate](/img/structure/B2733707.png)

![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide](/img/structure/B2733712.png)

![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733714.png)

![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)

![N-Ethyl-N-[2-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733722.png)

![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)